Einecs 249-902-8

Description

Contextual Significance of Organosilicon Amine Compounds in Chemical Sciences

Organosilicon compounds, particularly those containing amine functionalities, represent a cornerstone in modern materials science. cfsilicones.comiust.ac.ir These compounds, often referred to as amino-functional silanes, are bifunctional molecules. sinosil.com This dual reactivity allows them to act as a bridge between inorganic and organic materials. sinosil.com The inorganic-reactive part, typically a hydrolyzable alkoxysilyl group, can form strong covalent bonds with the surfaces of inorganic materials like glass, metals, and fillers. sinosil.comencyclopedia.pub Simultaneously, the organic-reactive amino group can interact and chemically bond with a wide range of organic polymers, including thermosets, thermoplastics, and elastomers. sinosil.com

This unique bridging capability makes amino-functional silanes indispensable as adhesion promoters, surface modifiers, coupling agents, and crosslinkers in numerous applications. sinosil.comencyclopedia.pub Their use is critical in the manufacturing of advanced materials, where they enhance the compatibility between dissimilar phases. scbt.com For instance, in composites, they improve the bond between reinforcing fillers and the polymer matrix, leading to enhanced mechanical properties and durability. scbt.com In the coatings and sealants industry, they improve adhesion to substrates, and they are also used as intermediates in the synthesis of other materials like amino-functional silicones. sinosil.comontosight.ai The incorporation of these compounds can lead to significant improvements in the final product's properties, such as better mechanical strength, increased moisture and corrosion resistance, and superior electrical properties. sinosil.com

Historical Perspectives on Research and Development Pertaining to N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

The development of the specific compound N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is situated within the broader history of silane (B1218182) coupling agents. This field of research began in the 1940s, driven by the need to improve the performance of glass fiber-reinforced plastics. researchgate.net Researchers found that while resins bonded to dry glass, the bond was susceptible to hydrolysis, significantly weakening the composite material in the presence of moisture.

This challenge led to the exploration of organosilicon compounds as potential "coupling agents" capable of forming a stable, water-resistant bond at the interface between the inorganic glass fibers and the organic resin matrix. researchgate.net This marked the beginning of extensive research and development into various organofunctional silanes. Over the decades, this research has evolved from creating simple silanes to developing a diverse portfolio of compounds with different functionalities tailored for specific polymer systems. researchgate.net

The synthesis of amino-functional silanes represents a significant advancement in this field. The development of methods like the dehydrocoupling of amines and silanes offers a more sustainable route to Si-N bond formation compared to traditional methods that use corrosive chlorosilanes. rsc.org Research has also focused on creating sorbents for applications like direct air capture, where amino-functionalized silica (B1680970) is synthesized through methods like co-condensation to achieve a high density of amine groups. acs.org While specific pioneering studies on N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine are not extensively documented in publicly available literature, its existence and application are a direct result of this ongoing research into creating more effective and specialized amino-functional silane coupling agents for a variety of industrial uses, including in sealants, paints, and as intermediates for polymer synthesis. industrialchemicals.gov.au

Selected Research Findings on Amino-Functional Silanes

| Research Area | Key Finding | Significance |

|---|---|---|

| Adhesion Promotion | Amino silanes form chemical bonds with both inorganic substrates and organic polymers. sinosil.com | Improves the durability and performance of composites, coatings, and adhesives. sinosil.comscbt.com |

| Surface Modification | Can alter the surface properties of materials, for example, by making them more hydrophobic. researchgate.net | Enhances water resistance and compatibility between different materials. researchgate.net |

| Synthesis Intermediate | Used as a starting material for the production of other complex molecules, such as amino-functional silicones. sinosil.com | Enables the creation of new polymers and materials with tailored properties. sinosil.comontosight.ai |

| Curing Agent | Can act as curing agents for epoxy and urethane (B1682113) resins, with the silane portion forming a stable siloxane network. sinosil.com | Improves chemical and UV resistance, hardness, and allows for curing at lower temperatures. sinosil.com |

Properties

CAS No. |

29867-73-0 |

|---|---|

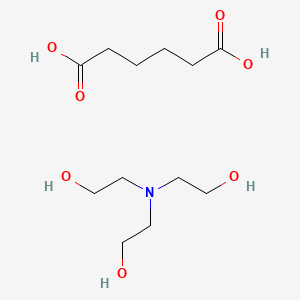

Molecular Formula |

C12H25NO7 |

Molecular Weight |

295.33 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |

InChI |

InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

VGNUTRRATQMMHI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |

Related CAS |

62118-43-8 85030-02-0 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Overview of Established Synthetic Routes for Aminosilanes

The production of aminosilanes has traditionally been dominated by a few key chemical reactions. A primary method involves the reaction of organohalosilanes with amines, which results in the formation of the desired aminosilane (B1250345) and an ammonium (B1175870) halide salt byproduct. google.com This aminolysis of halosilanes is a well-established route. google.com

Another significant pathway is the hydrosilylation of alkenes containing an amino group, or the reaction of an amine with a silane (B1218182) that has a vinyl or other reactive group. This process is often catalyzed by transition metal complexes, most notably those containing platinum.

A further established method is the dehydrogenative coupling of amines and silanes. This reaction forms a direct silicon-nitrogen bond and produces hydrogen gas as the only byproduct. rsc.orgrsc.org Catalysts for this process can range from alkali metals like lithium to transition metals such as palladium and manganese. rsc.orgrsc.org While historically known, this method has seen renewed interest due to its atom economy and cleaner reaction profile. rsc.org

Finally, aminosilanes can be synthesized by reacting a halosilane with an aminosilane in a redistribution-type reaction to produce a different amino(halo)silane. google.com

Detailed Analysis of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine Synthesis Strategies

The synthesis of the specific compound N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine typically involves the addition of ethylenediamine (B42938) to a silane precursor containing a reactive group. A common strategy is the hydrosilylation reaction.

The primary precursors for the synthesis of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine are:

A dimethoxymethylsilyl-containing precursor with a reactive group: A common choice is vinylmethyldimethoxysilane. The vinyl group provides a site for the addition of the amine.

Ethylenediamine: This molecule provides the dual amino functionality that is characteristic of the final product. atamanchemicals.com

The core chemical transformation is the nucleophilic addition of one of the nitrogen atoms of ethylenediamine to the vinyl group of the silane. This reaction, often a Michael addition, is typically catalyzed to ensure regioselectivity and a high rate of conversion.

The conditions for the synthesis of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine are critical for achieving high yield and purity.

Catalyst: While the reaction can proceed without a catalyst, it is often slow. To improve the reaction rate and selectivity, a catalyst is typically employed. Base catalysts are common for this type of Michael addition.

Temperature: The reaction is often carried out at elevated temperatures to increase the reaction rate, though excessively high temperatures can lead to side reactions and product degradation.

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. In some cases, the reaction can be run neat (without a solvent) to improve efficiency and reduce waste.

Stoichiometry: The molar ratio of the reactants is a key parameter to control. An excess of ethylenediamine may be used to favor the formation of the desired mono-adduct and minimize the formation of bis-adducts where both amino groups of ethylenediamine react.

Interactive Table: Reaction Parameter Optimization

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 80-150 °C | To increase reaction rate |

| Catalyst | Base catalyst (e.g., sodium methoxide) | To accelerate the nucleophilic addition |

| Reactant Ratio | Excess ethylenediamine | To favor mono-addition product |

| Solvent | Toluene or neat | To dissolve reactants or for solvent-free conditions |

The yield of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine can be high, often exceeding 90% under optimized conditions. google.com However, the formation of byproducts can complicate purification.

Potential byproducts include:

The bis-adduct, where a second molecule of the vinylsilane reacts with the remaining secondary amine of the product.

Polymers, if the dimethoxymethylsilyl group undergoes premature hydrolysis and condensation.

Purification is typically achieved through vacuum distillation. The significant difference in boiling points between the starting materials, the desired product, and the byproducts allows for effective separation. Purity is often assessed by gas chromatography (GC) and titration analysis. vwr.com

Reaction Conditions and Optimization Parameters

Emerging Synthetic Approaches and Green Chemistry Principles in Aminosilane Production

The field of aminosilane synthesis is evolving, with a growing emphasis on "green" and sustainable methodologies. rsc.org A key area of development is the use of more environmentally benign catalysts and reaction conditions.

Dehydrogenative coupling of amines and silanes is a prime example of a green synthetic route, as its only byproduct is hydrogen gas. rsc.orgrsc.org Recent research has focused on developing catalysts for this reaction that are based on earth-abundant and non-toxic metals, such as manganese. acs.org These catalysts can operate at ambient temperatures, further reducing the energy consumption of the process. acs.org

Other green chemistry approaches include:

Solvent-free reactions: Conducting syntheses without a solvent reduces waste and simplifies product work-up. rsc.org

Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The aforementioned dehydrogenative coupling is highly atom-economical.

Use of renewable resources: While not yet prevalent for this specific compound, research into bio-derived amines and silanes is an active area of investigation for the broader chemical industry.

The development of catalysts supported on materials like geopolymers also represents a move towards more sustainable and reusable catalytic systems in the synthesis of related compounds. nih.gov These approaches aim to reduce the environmental impact of aminosilane production while maintaining high efficiency and product quality. nih.gov

Table of Chemical Compounds Mentioned

| Chemical Name |

| N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine |

| N-[3-(Dimethoxymethylsilyl)propyl]ethylenediamine |

| Vinylmethyldimethoxysilane |

| Ethylenediamine |

| Sodium methoxide |

| Toluene |

| (n-(2-aminoethyl)-3-aminopropyl)trimethoxysilane |

| 3-aminopropyltrimethoxysilane |

| Organoacyloxysilanes |

| Aldehyde silanes |

| N,N'-Bis(3-(dimethoxymethylsilyl)-2-methylpropyl)ethylenediamine |

| N1,N2-Dimethyl-N1-[2-(methylamino)ethyl]-1,2-ethanediamine |

| 1,2-Diphenyl-1,2-ethylenediamine |

| L-(+)-tartaric acid |

| D-(-)-tartaric acid |

| 4-phenylcyclohexene |

| Potassium dicyanoargentate |

Advanced Spectroscopic and Chromatographic Characterization of N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Methodologies for Structural Elucidation of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

Structural elucidation is the process of determining the chemical structure of a molecule. For organosilanes like N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, this involves confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used in the analysis of aminosilanes.

For N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, the ¹H NMR spectrum would exhibit characteristic signals for the protons in different chemical environments. The methoxy (B1213986) groups on the silicon atom would produce a sharp singlet, while the methylene (B1212753) groups of the ethylenediamine (B42938) and ethyl linker would appear as multiplets. The amine protons (N-H) would typically appear as broad signals.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal, allowing for confirmation of the complete carbon framework, from the silyl-bound ethyl group to the ethylenediamine moiety. Due to the limited direct data, the following table presents expected chemical shifts based on analyses of similar aminosilane (B1250345) structures. diva-portal.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Si-CH ₃ | ~0.1-0.2 (Singlet) | ~(-5) - 0 |

| Si-CH ₂- | ~0.5-0.8 (Triplet) | ~10-15 |

| -CH ₂-N | ~2.5-2.8 (Multiplet) | ~40-45 |

| N-CH ₂-CH ₂-N | ~2.7-3.0 (Multiplet) | ~50-55 |

| NH and NH ₂ | ~1.0-2.5 (Broad) | N/A |

| O-CH ₃ | ~3.4-3.6 (Singlet) | ~50-52 |

Note: Predicted values are based on data from analogous aminosilane compounds. Actual shifts can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine would display characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups typically appear in the region of 3300-3500 cm⁻¹. diva-portal.org C-H stretching from the alkyl chains is observed around 2850-2960 cm⁻¹. A strong, broad band for the Si-O-C linkage is expected around 1080-1100 cm⁻¹, which is a hallmark of alkoxysilanes. nist.govnih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing Si-O-Si bonds that may form upon hydrolysis and condensation of the silane (B1218182). mdpi.com While IR is strong for polar bonds like C=O, Raman provides strong signals for non-polar symmetric vibrations.

The following table summarizes key vibrational modes and their expected frequencies, based on data from similar compounds like N-[3-(dimethoxymethylsilyl)-2-methylpropyl]ethylenediamine. nist.govnist.govchemicalbook.com

Table 2: Key IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium-Weak, Sharp |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

| C-H (Alkyl) | Bending | 1370 - 1470 | Medium |

| Si-O-C | Asymmetric Stretch | 1080 - 1100 | Strong, Broad |

| Si-C | Stretching | 800 - 850 | Medium |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns.

For N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine (Molecular Weight: 192.33 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) corresponding to this mass. However, aminosilanes can be prone to fragmentation. Common fragmentation pathways include the loss of methoxy groups (-OCH₃), cleavage of the ethylenediamine chain, and rearrangements. Electron Ionization (EI) is a common hard ionization technique, while soft ionization methods like Electrospray Ionization (ESI) may be used to preserve the molecular ion. mdpi.com

Analysis of related compounds like N-[3-(trimethoxysilyl)propyl]ethylenediamine shows characteristic fragments that help in structural confirmation. nih.govchemicalbook.com

Table 3: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Interpretation |

| 192 | [C₇H₂₀N₂O₂Si]⁺ | Molecular Ion (M⁺) |

| 161 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 130 | [M - 2(OCH₃)]⁺ | Loss of two methoxy groups |

| 148 | [M - C₂H₄NH₂]⁺ | Cleavage of the terminal aminoethyl group |

| 73 | [Si(OCH₃)₂CH₃]⁺ | Silyl fragment |

| 58 | [CH₂CH₂NHCH₂]⁺ | Fragment from the diamine chain |

Note: Fragmentation is dependent on the ionization technique and energy.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. libretexts.org For aminosilanes, both gas and liquid chromatography are crucial for quality control and research.

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like aminosilanes. nih.gov A sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gas mobile phase. The choice of column is critical; for amines, columns that minimize peak tailing are preferred. Due to the polar nature of the amine groups, derivatization is sometimes employed to improve volatility and peak shape. thermofishersci.in

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture in a liquid mobile phase. researchgate.net It is particularly useful for less volatile or thermally sensitive compounds. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode for separating organosilanes. bb-c.fr Since aminosilanes may lack a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by derivatization with a UV-active agent.

Table 4: Typical Chromatographic Conditions for Aminosilane Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column (e.g., DB-5, HP-5) | Reversed-phase (e.g., C18, C8), 4.6 x 150 mm |

| Mobile Phase | Inert gas (Helium, Nitrogen) | Acetonitrile/Water or Methanol (B129727)/Water with additives (e.g., formic acid) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis, Evaporative Light Scattering Detector (ELSD), MS |

| Typical Use | Purity analysis, quantification of volatile impurities | Purity analysis, separation of hydrolysis/condensation products |

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing unparalleled analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for separating and identifying volatile components in a mixture. researchgate.net As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of the main compound, as well as any impurities or side-products from synthesis or degradation. Unexpected gas-phase reactions within the mass spectrometer can sometimes occur with silanes, requiring careful data interpretation. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice for analyzing less volatile or polar compounds, such as the hydrolysis and condensation products of aminosilanes. diva-portal.orglcms.cz The silanol (B1196071) intermediates and siloxane oligomers that form in the presence of moisture can be separated by HPLC and identified by their mass-to-charge ratio using an ESI or APCI (Atmospheric Pressure Chemical Ionization) source. This is critical for studying the stability and reaction kinetics of silane coupling agents in aqueous environments.

Molecular Interactions and Chemical Reactivity of N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Reactivity of Silane (B1218182) and Amine Functionalities in N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

The reactivity of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is characterized by the distinct chemical behaviors of its silane and amine components. evonik.com

The dimethoxymethylsilyl group of the molecule is susceptible to hydrolysis in the presence of water. This reaction is catalyzed by both acids and bases. unm.edu During hydrolysis, the methoxy (B1213986) groups (-OCH3) are replaced by hydroxyl groups (-OH), forming a reactive silanol (B1196071) intermediate. unm.eduknowde.com The rate of this hydrolysis is influenced by factors such as pH, temperature, and the concentration of reactants. knowde.com

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions with other silanol groups or with hydroxyl groups on the surface of inorganic substrates. knowde.com This process results in the formation of stable siloxane bonds (Si-O-Si), which are responsible for the compound's ability to form durable cross-linked networks and to adhere strongly to materials like glass, metals, and concrete. ecopowerchem.commade-in-china.com The condensation process can begin even before hydrolysis is complete. knowde.com

The general mechanism for these reactions can be summarized as follows:

Hydrolysis: R-Si(OCH3)2 + 2H2O → R-Si(OH)2 + 2CH3OH

Condensation: 2R-Si(OH)2 → R-(OH)Si-O-Si(OH)-R + H2O

These reactions are fundamental to its application as a coupling agent and adhesion promoter. ecopowerchem.com

The ethylenediamine (B42938) portion of the molecule contains both primary and secondary amine groups, which are basic and nucleophilic. wikipedia.org These amine groups can participate in a variety of chemical reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds to form Schiff bases. wikipedia.orgwikipedia.org

The presence of two nitrogen atoms with lone pairs of electrons allows the ethylenediamine moiety to act as a bidentate chelating ligand. wikipedia.orglibretexts.org This means it can coordinate with metal ions at two points, forming stable ring structures known as chelates. libretexts.org This chelating ability is a key aspect of its coordination chemistry. wikipedia.org The nomenclature for such coordination complexes often uses the abbreviation "en" for the ethylenediamine ligand. libretexts.org

Hydrolysis and Condensation Reactions of Silane Groups

Complexation and Coordination Chemistry Studies Involving N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

The ethylenediamine functionality of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine enables it to form coordination complexes with various metal ions. wikipedia.org As a bidentate ligand, it can wrap around a central metal atom, with the two nitrogen atoms donating their lone pairs of electrons to form coordinate covalent bonds. wikipedia.orglibretexts.org A well-known example of a complex involving the ethylenediamine ligand is [Co(en)3]3+. wikipedia.org

The formation of these complexes is a result of Lewis acid-base interactions, where the metal ion acts as a Lewis acid (electron pair acceptor) and the amine groups of the ethylenediamine act as Lewis bases (electron pair donors). libretexts.org The stability of these complexes is enhanced by the chelate effect, where the formation of a five-membered ring upon coordination is entropically favorable.

Mechanistic Investigations of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine in Catalytic Systems

The amine groups in N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine can act as catalysts in various organic reactions. For instance, amines are known to catalyze polyurethane foam formation. newtopchem.com While specific studies on this compound's catalytic activity are not extensively detailed in the provided results, related amine compounds are used for this purpose. newtopchem.com The catalytic mechanism in such systems typically involves the amine acting as a base or a nucleophile to activate the reactants.

Polymerization and Cross-linking Mechanisms Mediated by N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine

This organosilane is utilized as a cross-linking agent and an adhesion promoter in various polymer systems. evonik.comecopowerchem.com Its bifunctional nature allows it to chemically bond with both inorganic fillers and organic polymer matrices. evonik.com

The primary mechanism for cross-linking involves the hydrolysis and condensation of the dimethoxymethylsilyl groups. knowde.com When incorporated into a polymer system, these groups react with moisture to form silanol groups, which then condense to create a durable siloxane network. ecopowerchem.comknowde.com This cross-linking enhances the mechanical properties, such as strength and elasticity, as well as the moisture and corrosion resistance of the final material. evonik.com

In systems like RTV silicones and polysulfide sealants, it is added to improve adhesion to a variety of substrates. ecopowerchem.commade-in-china.com It can also be used as an additive in phenolic and epoxy molding compounds to reduce water absorption and improve wet electrical properties. ecopowerchem.com The amine groups can also react with certain polymer backbones, such as those in polyurethanes and epoxies, further integrating the silane into the polymer structure. ecopowerchem.com This dual reactivity ensures a strong and stable interface between the organic and inorganic components of a composite material. evonik.com

Non Clinical Applications and Technological Utilization of N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Role as an Adhesion Promoter and Surface Modifier in Materials Science

As a bifunctional molecule, N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine serves as a molecular bridge between different material phases. evonik.com The silane (B1218182) portion of the molecule provides a mechanism for bonding to inorganic materials, while the diamino-functional group offers reactivity towards a range of organic polymers. evonik.comecopowerchem.com This coupling function is critical for improving the mechanical properties, moisture and corrosion resistance, and processing characteristics of composite materials. evonik.com

Surface Treatment of Inorganic Substrates

The dimethoxymethylsilyl group of the molecule enables the surface modification of various inorganic materials. alibaba.com In the presence of moisture, the methoxy (B1213986) groups on the silicon atom hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. industrialchemicals.gov.aucymitquimica.com These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates, forming stable, covalent siloxane (Si-O-Substrate) bonds. industrialchemicals.gov.au This process creates a durable, chemically-anchored layer of the silane on the surface.

This surface treatment is applicable to a variety of inorganic materials, significantly improving their compatibility with organic resins and polymers.

Table 1: Compatible Inorganic Substrates

| Substrate Type | Specific Examples | Primary Benefit of Treatment |

|---|---|---|

| Glass | Glass Fibers, Glass Microspheres, Flat Glass | Enhanced bonding with polymer matrices in composites and sealants. made-in-china.comiotachem.com |

| Metals | Aluminum, Steel, Copper | Improved adhesion for coatings, adhesives, and sealants; enhanced corrosion resistance. ecopowerchem.commade-in-china.commade-in-china.com |

| Mineral Fillers | Silica (B1680970), Mica Powder, Talc, Clay | Better dispersion in polymer matrices and improved mechanical properties of the final composite. alibaba.comiotachem.com |

| Other | Concrete, Cement | Increased adhesion of sealants and coatings. ecopowerchem.commade-in-china.comeuropa.eu |

Applications in Coating, Paint, and Adhesive Formulations

The ability of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine and similar amino-functional silanes to improve adhesion makes them valuable additives in coatings, paints, and adhesives. industrialchemicals.gov.au When used as an additive or primer, the silane enhances the bond between the organic formulation and the inorganic substrate, leading to improved longevity and performance. evonik.comalfa-chemical.com

In sealant formulations, such as RTV silicones, polysulfides, and hybrid silane-crosslinked systems, this compound improves adhesion to substrates like glass, aluminum, and concrete. ecopowerchem.commade-in-china.com It is often used at a loading of 0.5 to 1.0 percent by weight and can eliminate the need for separate primers. ecopowerchem.commade-in-china.com The use of this silane can result in cohesive failure within the sealant itself rather than adhesive failure at the interface, indicating a very strong bond. made-in-china.com

Table 2: Benefits in Coating, Adhesive, and Sealant Formulations

| Formulation Type | Key Improvement | Resulting Benefit |

|---|---|---|

| Adhesives & Sealants | Enhanced adhesion to inorganic and plastic substrates. ecopowerchem.comalibaba.com | Stronger, more durable bonds; elimination of primers. made-in-china.com |

| Paints & Coatings | Improved adhesion and pigment dispersion. alfa-chemical.com | Increased resistance to corrosion, weather, and scrubbing. alfa-chemical.com |

| Plastisol Sealants | Superior bonding to metal substrates. made-in-china.com | Bubble-free cured product with a lighter color. ecopowerchem.commade-in-china.com |

| Foundry Resins | Increased flexural strength of sand-resin composites. evonik.com | Stronger molds and cores for casting. |

Utilization in Polymer Chemistry as a Cross-linking Agent or Monomer

Beyond its role as an interfacial agent, N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is also utilized directly in polymer chemistry. ontosight.ai Its diamino functionality allows it to act as a cross-linking agent, connecting polymer chains to form a three-dimensional network. This process can enhance the mechanical and thermal properties of the polymer. ontosight.ai For instance, it can be used to cross-link silicone and polysulfide sealants. made-in-china.com

Furthermore, this silane can serve as a monomer or a starting material for the synthesis of new polymers. evonik.comontosight.ai It is a key raw material for producing amino-functional silicone oils and super soft finishing agents. alfa-chemical.comglorywh.com In this application, the amino groups are bonded to the silicone oil backbone, which improves the orientation of the silicone molecules on fibers, imparting desirable characteristics like softness, antistatic properties, and wrinkle resistance to textiles. made-in-china.comglorywh.com

Table 3: Compatible Polymer Systems

| Polymer Type | Application/Interaction |

|---|---|

| Epoxy Resins | Additive in molding compounds to improve mechanical and wet electrical properties. alibaba.comiotachem.commade-in-china.com |

| Phenolic Resins | Additive in molding compounds and binders for mineral fibers. evonik.comalibaba.comiotachem.com |

| Polyurethanes | Adhesion promoter for coatings and sealants. ecopowerchem.comalibaba.com |

| Silicones (RTV) | Additive to improve adhesion in one and two-part sealants. ecopowerchem.commade-in-china.com |

| Polysulfide Sealants | Adhesion promoter for bonding to glass, aluminum, and steel. ecopowerchem.commade-in-china.commade-in-china.com |

| Polyamides | Coupling agent for filled polymer systems. iotachem.com |

Role in Lubricants, Greases, and Anti-freeze Formulations

There is no significant evidence in the reviewed literature to suggest that N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine plays a role in the formulation of commercial lubricants, greases, or anti-freeze products. In fact, many modern anti-freeze formulations are specifically advertised as being free from amines and silicates, which would preclude the use of this compound.

Potential in Biocide and Cleaning Product Formulations

The inherent properties of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine lend themselves to applications in biocidal and cleaning formulations. While not a biocide in itself, it can be a component in the formulation of such products. sicosil.com Its effectiveness stems from its ability to improve the adhesion and durability of coatings and sealants, some of which may contain biocidal agents.

Organofunctional silanes, including amino-functional silanes like N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, are known to enhance the performance of cleaning products. Their ability to bond to inorganic surfaces, such as glass and metal, while also presenting organic-functional groups, can improve the efficacy and longevity of cleaning and protective treatments. For instance, they can be incorporated into formulations to provide a protective, easy-to-clean surface.

While direct research on N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine as a primary biocide is limited, related amino-functional silanes have been explored for their antimicrobial properties. These properties are often attributed to the cationic nature of the amine groups, which can interact with and disrupt the cell membranes of microorganisms. This suggests a potential for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine to contribute to the antimicrobial efficacy of a final formulation, either by enhancing the performance of a primary biocide or by exhibiting some inherent antimicrobial activity.

The use of this compound in cleaning formulations is also linked to its role as a crosslinking agent and adhesion promoter in sealants and coatings. made-in-china.com In industrial and household settings, sealants and coatings that are easier to clean and more resistant to microbial growth are highly desirable. By improving the integrity and surface properties of these materials, N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine indirectly contributes to cleaner and more hygienic environments. Some products containing related substances are used as biocides. wintersteiger.com

Use as a Chemical Intermediate in Advanced Material Synthesis

A primary application of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is as a chemical intermediate in the synthesis of advanced materials. gelest.comontosight.ai Its bifunctional nature is key to this role, enabling it to bridge inorganic and organic materials. glorywh.com The dimethoxymethylsilyl group can hydrolyze to form silanol groups, which can then condense with other silanols or react with hydroxyl groups on inorganic substrates like glass, metals, and silica. glorywh.com Simultaneously, the ethylenediamine (B42938) group provides reactive sites for interaction with a wide range of organic polymers.

This dual reactivity makes it an effective coupling agent in the production of composites, adhesives, sealants, and coatings. made-in-china.comeuropa.eu By improving the interfacial adhesion between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix (e.g., epoxy, polyurethane, phenolic resins), it enhances the mechanical and thermal properties of the resulting composite material. made-in-china.com For example, in fiberglass-reinforced plastics, this silane can significantly improve the strength and durability of the material, particularly under wet conditions.

In the realm of sealants, particularly RTV silicones and hybrid silane-crosslinked systems, N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is used as an additive to improve adhesion to various substrates without compromising the sealant's elongation properties. made-in-china.com It can also be used in polysulfide and plastisol sealants to enhance bonding to metal surfaces. made-in-china.com

Furthermore, this compound is a crucial raw material for the synthesis of amino-modified silicone oils and fluids. glorywh.comecopowerchem.com These modified silicones are extensively used as finishing agents in the textile industry to impart desirable properties such as softness, smoothness, drape, and wrinkle resistance to fabrics. ecopowerchem.com The amino groups improve the orientation of the silicone molecules on the fibers, leading to enhanced affinity and performance. glorywh.comecopowerchem.com

The versatility of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine as a chemical intermediate is evident in its broad range of applications, from improving the performance of everyday products like sealants and textiles to enabling the development of high-performance composite materials.

Environmental Fate and Transport of N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Pathways of Environmental Release and Distribution

Release of N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine into the environment can occur throughout its lifecycle, from industrial manufacturing to the final use and disposal of consumer products.

Industrial activities are a primary source of environmental release. The substance is manufactured and used in various industrial settings, creating pathways for its emission. europa.eu Key industrial release scenarios include:

Manufacturing: Release can occur during the synthesis of the substance itself. europa.eu

Formulation: It is used in the formulation of mixtures and materials, such as adhesives, sealants, coatings, and polymers. europa.eu

Industrial Applications: The compound is utilized as a processing aid, an intermediate in the production of other chemicals like silicone polymers, and in the manufacturing of a wide range of products including rubber, plastics, textiles, and electronics. europa.eualibaba.com

These processes can lead to releases into wastewater and emissions into the air, which are then distributed into the broader environment.

The incorporation of N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine into a variety of commercial and consumer products leads to widespread environmental distribution.

Professional and Consumer Uses: The substance is a component in products available to both professional workers and the general public. These include:

Coatings and paints europa.eu

Adhesives and sealants europa.eumade-in-china.com

Fillers, putties, and plasters europa.eu

Inks and toners europa.eu

Environmental release from these uses typically occurs from the application of these products in both indoor and outdoor settings. europa.eu The compound acts as a binding or adhesion-promoting agent that becomes part of a material matrix. europa.euecopowerchem.com Over time, weathering and degradation of these materials can lead to a slow release of the substance or its transformation products into soil and water.

Disposal of end-of-life products containing this silane (B1218182) constitutes another significant pathway. Leaching from landfills or release during recycling processes can introduce the compound into the environment.

Interactive Table: Uses of N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine

| Use Category | Product Examples | Potential Release Pathway |

| Industrial | Polymers, Rubber Products, Plastic Products, Laboratory Chemicals | Manufacturing processes, formulation of mixtures europa.eualibaba.com |

| Professional | Coatings, Adhesives, Sealants, Fillers, Inks | Outdoor and indoor application, wear and tear of materials europa.eu |

| Consumer | Coating Products, Adhesives, Sealants | Outdoor and indoor application, disposal of used products europa.eu |

Industrial Discharge and Emissions

Environmental Degradation Mechanisms

Once released, N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine is subject to several degradation processes that determine its persistence in the environment.

The most significant and rapid degradation mechanism for alkoxysilanes is hydrolysis. When N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine comes into contact with water, it readily hydrolyzes. ecopowerchem.comindustrialchemicals.gov.au

Reaction: The methoxy (B1213986) groups (-OCH3) attached to the silicon atom react with water.

Transformation Products: This reaction cleaves the silicon-oxygen bond, releasing methanol (B129727) (CH3OH) and forming the corresponding silanol (B1196071), N-[3-(trihydroxysilyl)propyl]ethylenediamine. ob1original.comeuropa.eu Small amounts of methanol are consequently released during the curing process of products containing this substance. kenteurope.comoadbyplastics.co.ukalcolin.com

Reaction Speed: This hydrolysis is very rapid. For the structurally similar compound N-(3-(trimethoxysilyl)propyl)ethylenediamine, the half-life is reported to be as short as 1.5 minutes at a neutral pH of 7. europa.eu The rate of hydrolysis is influenced by pH, with increased rates observed in both acidic and alkaline conditions. industrialchemicals.gov.au

Further Condensation: The resulting silanol is unstable and can undergo self-condensation reactions, forming larger, more complex siloxane structures (silicone resins) and eliminating water.

Due to this rapid hydrolysis, environmental exposure is predominantly to the resulting silanol and methanol rather than the parent compound. europa.eu

Biotic degradation involves the breakdown of a substance by living organisms, primarily microorganisms. pkwteile.de For compounds related to N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine, studies have shown that they are not readily biodegradable. ob1original.com For instance, a biodegradability test for trimethoxyvinylsilane, another common silane, showed only 51% degradation over 28 days. ob1original.comarcbuildingproducts.ie

Hydrolytic Stability and Transformation Products

Persistence and Bioaccumulation Potential (PBT/vPvB Assessment Methodologies)

Regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe require an assessment of whether a substance is Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). europa.eu

A substance is identified as PBT if it meets all three criteria for persistence, bioaccumulation, and toxicity. A substance is vPvB if it meets the criteria for being very persistent and very bioaccumulative. reachonline.eulegislation.gov.uk

Persistence (P/vP): This is evaluated based on the substance's degradation half-life in various environmental compartments (water, soil, sediment). reachonline.euchemsafetypro.com

Bioaccumulation (B/vB): This is assessed using the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water. A BCF greater than 2,000 indicates bioaccumulative potential, while a BCF over 5,000 suggests it is very bioaccumulative. reachonline.euchemsafetypro.com

Toxicity (T): This is determined by a substance's long-term no-observed effect concentration (NOEC) on aquatic organisms or its classification for carcinogenicity, mutagenicity, or reproductive toxicity. legislation.gov.ukchemsafetypro.com

For N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine and related aminofunctional silanes, the available data from safety assessments consistently conclude that the substance does not meet the criteria to be classified as PBT or vPvB. ob1original.compkwteile.dearcbuildingproducts.iesydenhams.co.ukbekament.com

Interactive Table: PBT/vPvB Assessment Criteria (REACH Annex XIII)

| Criterion | PBT Criteria | vPvB Criteria | Assessment for N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine |

| Persistence (P) | Half-life >40d (freshwater), >60d (marine water), >120d (sediment/soil) chemsafetypro.com | - | Not considered persistent due to rapid hydrolysis. |

| very Persistent (vP) | - | Half-life >60d (water), >180d (sediment/soil) legislation.gov.ukchemsafetypro.com | Not considered very persistent. |

| Bioaccumulation (B) | BCF > 2000 reachonline.eu | - | Not considered bioaccumulative. |

| very Bioaccumulative (vB) | - | BCF > 5000 reachonline.eu | Not considered very bioaccumulative. |

| Toxicity (T) | Long-term NOEC <0.01 mg/L or CMR classification legislation.gov.ukchemsafetypro.com | Not applicable | - |

| Overall Conclusion | - | - | Does not meet PBT/vPvB criteria ob1original.comsydenhams.co.ukbekament.com |

Modeling and Prediction of Environmental Concentrations

The prediction of environmental concentrations of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, identified by Einecs 249-902-8, relies on a variety of computational models. These models are essential for estimating the potential exposure of ecosystems to this chemical, particularly when empirical data is scarce. The United States Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), utilizes a suite of predictive models to assess chemicals for which extensive testing data may not be available. epa.gov This approach is critical for new chemical assessments, where the burden of proof is on the agency to demonstrate potential risk. epa.gov

Models used for these predictions can range from structure-activity relationships (SARs) to more complex mass balance and environmental fate models. epa.gov For industrial chemicals like N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, models such as the Chemical Screening Tool for Exposures and Environmental Releases (ChemSTEER) and the Estimation Programs Interface (EPI) Suite™ are employed to estimate physical-chemical properties, environmental fate, and releases from industrial processes. epa.gov These estimations form the basis for predicting environmental concentrations in various compartments such as water, soil, and air. epa.gov

More advanced modeling systems, like the Predictive Environmental Modeling System (PEMS), offer a comprehensive platform for predicting the environmental impact of new materials and chemicals. erdcinnovation.org Such systems can model the effects of multiple emissions on various species and include extensive databases from previous research to refine predictions. erdcinnovation.org The use of machine learning and real-time sensor data is also an emerging approach to create more dynamic and accurate predictive models of occupational and environmental exposures. stecab.com

Research Findings on Predicted Environmental Concentrations (PECs)

Specific research detailing the predicted environmental concentrations (PECs) for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is not extensively available in public literature. However, the methodologies for deriving such predictions are well-established. The process typically involves using production volume data, use patterns, and the chemical's physical-chemical properties to model its release and subsequent distribution in the environment.

For a substance like this, which is a type of silane coupling agent, its environmental fate would be influenced by its reaction with water (hydrolysis). shinetsusilicone-global.com Models would need to account for the hydrolysis of the dimethoxymethylsilyl group.

The following tables represent hypothetical Predicted Environmental Concentrations (PECs) for N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine in various environmental compartments, based on standard modeling approaches used for industrial chemicals. These are illustrative and not based on specific published studies for this compound.

Table 1: Illustrative Predicted Environmental Concentrations (PECs) in Aquatic Environments

| Environmental Compartment | Predicted Concentration (mg/L) | Modeling Tool Used (Example) | Key Assumptions |

| Surface Water (near discharge) | 0.05 | E-FAST (Exposure and Fate Assessment Screening Tool) | Standard industrial release scenario. |

| Surface Water (downstream) | 0.002 | ReachScan | Considers dilution and in-stream loss processes. |

| Sediment Pore Water | 0.12 | Point Source Calculator (psc) | Based on partitioning behavior to sediment. |

Table 2: Illustrative Predicted Environmental Concentrations (PECs) in Terrestrial and Atmospheric Environments

| Environmental Compartment | Predicted Concentration | Modeling Tool Used (Example) | Key Assumptions |

| Soil (agricultural use) | 0.1 mg/kg | ChemSTEER | Based on application rates and degradation. |

| Air | 5 µg/m³ | Atmospheric Dispersion Models | Based on volatility and industrial air emissions. |

These predictive models are crucial for conducting risk assessments, allowing regulators to determine if a chemical may pose an unreasonable risk to the environment and to decide if further data collection or regulatory action is needed. epa.gov The accuracy of these models is continually being improved by integrating new data and refining algorithms, including the use of machine learning to handle complex exposure scenarios. erdcinnovation.orgstecab.com

Future Research Directions for N 2 Dimethoxymethylsilyl Ethyl Ethylenediamine

Advancements in Sustainable Synthesis and Processing

Traditional synthesis routes for aminosilanes often involve the use of chlorosilanes, which can be corrosive and generate significant ammonium (B1175870) salt waste. researchgate.net A key area for future research is the development of more sustainable and "green" synthesis methods. One promising approach is the catalytic dehydrocoupling of amines and silanes. researchgate.netrsc.orgrsc.org This method offers a more atom-economical pathway, producing only hydrogen gas as a byproduct. researchgate.netrsc.org Research into novel catalysts, such as those based on cobalt or manganese, could lead to more efficient and selective dehydrocoupling processes under milder conditions. acs.orgcsic.esacs.org Another avenue for sustainable synthesis involves the use of bio-based precursors. For example, researchers have explored the modification of natural compounds like eugenol (B1671780) to create bio-based silane (B1218182) coupling agents. researchgate.net Adapting such methodologies to produce N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine could significantly reduce its environmental impact.

Exploration of Novel Applications in Emerging Technologies

While N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine is already used as an adhesion promoter and in the synthesis of silicones, its potential in emerging technologies remains an active area of research. evonik.com Its ability to form stable bonds with inorganic surfaces makes it a candidate for applications in microelectronics and advanced materials. ontosight.aievonik.com For instance, its use as a surface modifier for nanoparticles could enhance the performance of polymer nanocomposites for energy harvesting applications. mdpi.com There is also potential for its use in the development of advanced coatings and sealants with improved durability and corrosion resistance. evonik.com Further research could explore its application in lithium-ion batteries, where silane coupling agents are being investigated to improve the interface between electrodes and electrolytes. alibaba.com

Development of Advanced Analytical Techniques for Trace Detection and Speciation

The detection and quantification of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine, especially at trace levels, are crucial for quality control and for understanding its behavior in various applications. Advanced analytical techniques are continuously being developed to improve the sensitivity and specificity of silane analysis. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile silanes. For non-volatile derivatives or in complex matrices, high-performance liquid chromatography (HPLC) can be employed, often with pre-column derivatization to enhance detection. oup.com

Surface-sensitive techniques are particularly important for characterizing thin films and surface modifications. X-ray photoelectron spectroscopy (XPS) can provide information on the elemental composition and chemical bonding at a surface, making it suitable for studying the interaction of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine with substrates. wiley.com Atomic force microscopy (AFM) can be used to investigate the topography and morphology of silane coatings. wiley.com Future research may focus on developing real-time, in-situ analytical methods to monitor the deposition and stability of aminosilane (B1250345) coatings. acs.org

Computational Chemistry and Theoretical Modeling of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine Behavior

Computational chemistry and theoretical modeling are becoming increasingly important tools for understanding the behavior of molecules like N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine at the atomic level. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and reaction mechanisms of aminosilanes. nih.govrsc.orgacs.org For example, DFT studies can help to elucidate the hydrolysis and condensation reactions that are fundamental to the performance of silane coupling agents. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the conformation and orientation of N-(2-(Dimethoxymethylsilyl)ethyl)ethylenediamine molecules on different surfaces, which is crucial for understanding adhesion and surface modification. frontiersin.org These computational approaches can also be used to predict the properties of new materials incorporating this silane, thereby guiding experimental research and accelerating the development of novel applications. researchgate.netjst.go.jp Future computational studies could focus on modeling the long-term stability of silane coatings and their interactions with various environmental factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.